

# tetramethylallene CAS number and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tetramethylallene*

Cat. No.: *B085980*

[Get Quote](#)

An In-depth Technical Guide to **Tetramethylallene**

## Introduction

**Tetramethylallene**, also known by its systematic name 2,4-dimethyl-2,3-pentadiene, is a member of the allene class of organic compounds, which are characterized by a central carbon atom connected to two other carbon atoms by double bonds. This cumulated diene structure imparts unique chemical reactivity and physical properties. This document provides a comprehensive overview of **tetramethylallene**, including its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic data for its characterization, and a summary of its known reactivity. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## Chemical and Physical Properties

The fundamental physicochemical properties of **tetramethylallene** are summarized in the table below. These properties are crucial for its handling, storage, and application in a laboratory setting.

| Property                              | Value                         | Reference                                                                                           |
|---------------------------------------|-------------------------------|-----------------------------------------------------------------------------------------------------|
| CAS Number                            | 1000-87-9                     | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula                     | C7H12                         | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>                     |
| Molecular Weight                      | 96.17 g/mol                   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>                     |
| Boiling Point                         | 87-88 °C                      | <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a>                                         |
| Density                               | 0.701 g/mL at 25 °C           | <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a>                                         |
| Refractive Index (n <sub>20/D</sub> ) | 1.440                         | <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>                     |
| Flash Point                           | -12 °C (10.4 °F) - closed cup | <a href="#">[5]</a>                                                                                 |
| LogP oct/wat                          | 2.518                         | <a href="#">[8]</a>                                                                                 |

## Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of **tetramethylallene**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

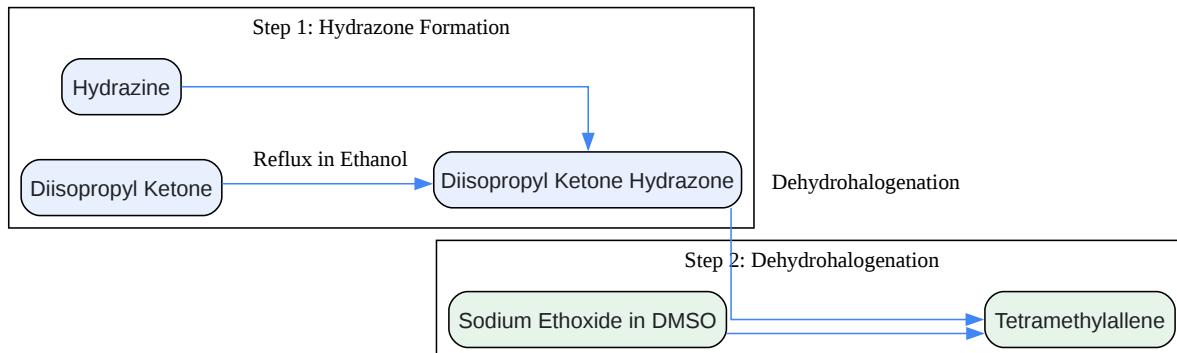
- <sup>1</sup>H NMR: Due to the symmetry of the molecule, all twelve protons are chemically equivalent, resulting in a single sharp peak in the proton NMR spectrum. The chemical shift is reported at 1.60 δ (in CDCl<sub>3</sub>).[\[9\]](#)
- <sup>13</sup>C NMR: The <sup>13</sup>C NMR spectrum of allenes is notable for the signal from the central sp<sup>1</sup> hybridized carbon atom, which typically resonates at a very low field (200-220 ppm).[\[10\]](#) The terminal sp<sup>2</sup> hybridized carbons and the methyl carbons will have distinct signals. A reference to a <sup>13</sup>C NMR spectrum for **tetramethylallene** is available in the literature.[\[11\]](#)

### Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the characteristic vibrational modes of the allene functional group. The asymmetric C=C=C stretching vibration of allenes typically appears as a sharp band in the region of 1950-1980 cm<sup>-1</sup>. The symmetric stretch is often weaker and may not be readily observed.

# Experimental Protocols

## Synthesis of Tetramethylallene


An efficient method for the preparation of **tetramethylallene** has been reported, starting from diisopropyl ketone.<sup>[9]</sup> The synthesis is a two-step process, as outlined below.

### Step 1: Synthesis of Diisopropyl Ketone Hydrazone (1)

- A solution of 95% hydrazine (33 g, 0.97 mol) in 200 mL of absolute ethanol is added to diisopropyl ketone (100 g, 0.88 mol).
- The mixture is refluxed for 10-24 hours.
- Approximately 180 mL of ethanol is then distilled off at atmospheric pressure.
- The remaining residue is washed three times with saturated aqueous NaCl solution, dried over KOH pellets, and distilled under reduced pressure (bp 65-66 °C at 6.5 mm Hg) to yield diisopropyl ketone hydrazone.

### Step 2: Synthesis of **Tetramethylallene**

- In a dry box, a 500 mL round-bottom flask equipped with a magnetic stir bar is charged with 17-18 g of dry, solid sodium ethoxide and sealed with a serum cap.
- Outside the dry box, 110-120 mL of dimethyl sulfoxide (DMSO), freshly distilled from CaH<sub>2</sub>, is added via syringe.
- The previously prepared diisopropyl ketone hydrazone is then subjected to a dehydrohalogenation reaction using the sodium ethoxide in DMSO mixture to yield **tetramethylallene**. The product can be purified by distillation.<sup>[9]</sup> The resulting **tetramethylallene** is reported to be >99% pure.<sup>[9]</sup>

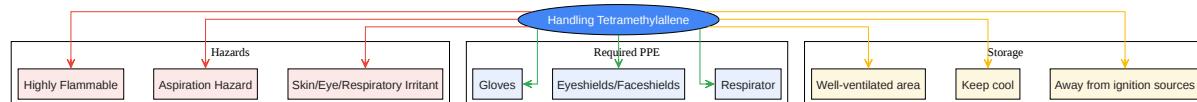


[Click to download full resolution via product page](#)

Synthesis workflow for **tetramethylallene**.

## Reactivity and Potential Applications

**Tetramethylallene** exhibits reactivity characteristic of electron-rich allenes. It readily participates in cycloaddition reactions with various electrophilic partners.


- Reactions with Isocyanates: It reacts with activated isocyanates. For instance, with p-tolylsulfonyl isocyanate, it forms a 2-azetidinone derivative.[12]
- Reactions with Olefins and Acetylenes: **Tetramethylallene** has been shown to react with electron-deficient olefins and acetylenes.[12]
- Hydrogen-Atom Acceptor: It can function as a hydrogen-atom acceptor in reactions with metal hydrides like  $\text{HMn}(\text{CO})_5$  and  $\text{HCo}(\text{CO})_4$ .[13]

While many natural products and biologically active compounds feature the allene moiety, specific applications of **tetramethylallene** in drug development are not widely reported.[10][14] However, its unique structure and reactivity make it a valuable building block in synthetic organic chemistry for the construction of more complex molecular architectures.[15] Due to the

symmetrical substitution at its terminal carbons, **tetramethylallene** is achiral and therefore not optically active.[16][17]

## Safety and Handling

**Tetramethylallene** is a highly flammable liquid and vapor.[1][4][5] It is classified as an aspiration hazard and can be fatal if swallowed and enters the airways.[1][4] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4][5] Appropriate personal protective equipment (PPE), including eye protection, gloves, and respiratory protection, should be used when handling this compound.[5] It should be stored in a well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[1]



[Click to download full resolution via product page](#)

Key safety considerations for **tetramethylallene**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [guidechem.com](http://guidechem.com) [guidechem.com]
- 2. TETRAMETHYLALLENE | 1000-87-9 [[chemicalbook.com](http://chemicalbook.com)]
- 3. TETRAMETHYLALLENE [[drugfuture.com](http://drugfuture.com)]
- 4. 2,4-Dimethylpenta-2,3-diene | C7H12 | CID 66081 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]

- 5. 2,4-二甲基-2,3-戊二烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS NO. 1000-87-9 | TETRAMETHYLALLENE | C7H12 [localpharmaguide.com]
- 7. guidechem.com [guidechem.com]
- 8. 2,3-Pentadiene, 2,4-dimethyl- (CAS 1000-87-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Allenes - Wikipedia [en.wikipedia.org]
- 11. spectrabase.com [spectrabase.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
- 17. quora.com [quora.com]
- To cite this document: BenchChem. [tetramethylallene CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085980#tetramethylallene-cas-number-and-properties]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)